molecular formula C22H28O8 B13408346 8alpha-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate

8alpha-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate

Cat. No.: B13408346
M. Wt: 420.5 g/mol
InChI Key: YWFWDFNNMSZVOA-JXRWWANWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8alpha-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate involves several steps, starting from the extraction of natural precursors from plant sources. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

8alpha-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Properties

Molecular Formula

C22H28O8

Molecular Weight

420.5 g/mol

IUPAC Name

[(1R,2E,8S,10R,11S)-6-(acetyloxymethyl)-11-methoxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate

InChI

InChI=1S/C22H28O8/c1-12(2)19(24)28-16-9-13(3)22(26-6)8-7-21(5,30-22)10-17-18(16)15(20(25)29-17)11-27-14(4)23/h10,13,16H,1,7-9,11H2,2-6H3/b17-10+/t13-,16+,21-,22+/m1/s1

InChI Key

YWFWDFNNMSZVOA-JXRWWANWSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](C\2=C(C(=O)O/C2=C/[C@]3(CC[C@@]1(O3)OC)C)COC(=O)C)OC(=O)C(=C)C

Canonical SMILES

CC1CC(C2=C(C(=O)OC2=CC3(CCC1(O3)OC)C)COC(=O)C)OC(=O)C(=C)C

Origin of Product

United States

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